molecular formula C18H14N2O4S B2397025 N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 864937-57-5

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide

Cat. No. B2397025
CAS RN: 864937-57-5
M. Wt: 354.38
InChI Key: WIHPMDCBSQJTKT-UHFFFAOYSA-N
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Description

The compound contains a benzo[d]thiazol-2-yl group, a hydroxyphenyl group, and a dihydro-1,4-dioxine-2-carboxamide group. The benzo[d]thiazol-2-yl group is a heterocyclic compound that consists of a benzene ring fused to a thiazole ring. The hydroxyphenyl group is a phenol derivative, and the dihydro-1,4-dioxine-2-carboxamide group is a cyclic ether with an amide group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups in space. The benzo[d]thiazol-2-yl and hydroxyphenyl groups are likely to be planar due to the presence of conjugated pi bonds. The dihydro-1,4-dioxine-2-carboxamide group would add some three-dimensionality to the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The hydroxy group could potentially undergo reactions typical of alcohols, such as esterification or ether formation. The amide group could participate in reactions such as hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar hydroxy and amide groups could enhance its solubility in polar solvents .

Scientific Research Applications

Synthesis and Characterization

Benzothiazole derivatives are synthesized for various scientific purposes, including the development of new materials and pharmaceutical compounds. For example, the synthesis and characterization of benzothiazole derivatives have been detailed in studies aiming to explore their antimicrobial properties or potential as cancer therapeutics (Ravinaik et al., 2021). These studies involve complex chemical syntheses followed by detailed analysis using techniques such as NMR, IR, Mass Spectrometry, and elemental analysis to confirm the structures of the synthesized compounds.

Antimicrobial Applications

Several benzothiazole derivatives have been investigated for their antimicrobial efficacy. For instance, compounds synthesized for antimicrobial evaluation showed potential against various bacterial and fungal strains, indicating their significance in developing new antibiotics or antifungal agents (Bikobo et al., 2017). These studies contribute to addressing the growing concern of antimicrobial resistance by providing new chemical entities that can be further optimized for therapeutic use.

Anticancer Research

Benzothiazole derivatives are also explored for their anticancer properties, with several studies focusing on the synthesis of novel compounds that exhibit potent activity against cancer cell lines. For example, compounds designed and synthesized with benzothiazole components have been evaluated for their efficacy in inhibiting the growth of various cancer cell types, demonstrating their potential as leads in anticancer drug development (Zhang et al., 2017).

Corrosion Inhibition

Beyond biomedical applications, benzothiazole derivatives are studied for their role in corrosion inhibition, which is critical for protecting materials in industrial applications. Research has shown that these compounds can serve as effective corrosion inhibitors for metals, offering a pathway to extending the lifespan of materials used in various industrial sectors (Hu et al., 2016).

Future Directions

The study of this compound could be interesting for its potential biological activities, given the known activities of compounds containing similar functional groups .

Mechanism of Action

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2,3-dihydro-1,4-dioxine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O4S/c21-14-6-5-11(19-17(22)15-10-23-7-8-24-15)9-12(14)18-20-13-3-1-2-4-16(13)25-18/h1-6,9-10,21H,7-8H2,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIHPMDCBSQJTKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=CO1)C(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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